

Step-by-step guide to Cefaclor diffusion disk susceptibility testing.

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Compound of Interest

Compound Name: Cefaclor

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Step-by-Step Guide to Cefaclor Diffusion Disk Susceptibility Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing **Cefaclor** diffusion disk susceptibility testing, commonly known as the Kirby-Bauer test. This standardized method is essential for evaluating the in vitro activity of **Cefaclor**, a second-generation cephalosporin antibiotic, against bacterial isolates. Adherence to this protocol is crucial for obtaining accurate and reproducible data in research and drug development settings. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.^{[1][2]}

Core Principles

The Kirby-Bauer disk diffusion method involves placing a paper disk impregnated with a standardized concentration of **Cefaclor** (typically 30 µg) onto an agar plate uniformly inoculated with a test bacterium.^{[1][3]} As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to **Cefaclor**, a zone of growth inhibition will form around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant.^[1]

Data Presentation

Accurate interpretation of results relies on comparing the measured zone of inhibition with established breakpoints. The following tables provide the CLSI-recommended interpretive criteria for *Haemophilus influenzae* and the quality control (QC) ranges for standard reference strains.

Table 1: **Cefaclor** (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria

Organism	Method	Susceptible (S)	Intermediate (I)	Resistant (R)
<i>Haemophilus influenzae</i>	CLSI	≥ 20 mm	17-19 mm	≤ 16 mm
<i>Enterobacterales</i> & <i>Staphylococcus aureus</i>	CLSI/EUCAST	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.	Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.

Note: It is critical to consult the most current version of the CLSI M100 document for the most up-to-date and comprehensive interpretive criteria for all organisms.[\[1\]](#)

Table 2: Quality Control (QC) Ranges for **Cefaclor** (30 µg) Disk Diffusion Testing

Quality Control Strain	Zone Diameter Range (mm)
<i>Escherichia coli</i> ATCC® 25922	23-27 mm
<i>Staphylococcus aureus</i> ATCC® 25923	27-31 mm
<i>Haemophilus influenzae</i> ATCC® 49766	25-31 mm

Experimental Protocols

The following is a detailed, step-by-step protocol for performing the **Cefaclor** disk diffusion susceptibility test.

Materials

- **Cefaclor** antimicrobial susceptibility disks (30 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- For *Haemophilus influenzae*, Haemophilus Test Medium (HTM) plates[4]
- Tryptic Soy Broth (TSB) or sterile saline
- 0.5 McFarland turbidity standard
- Sterile cotton or dacron swabs[5]
- Bacterial colonies of the test organism (isolated and purified, 18-24 hours old)
- QC strains (e.g., *E. coli* ATCC® 25922, *S. aureus* ATCC® 25923, *H. influenzae* ATCC® 49766)[4]
- Incubator (35 ± 2°C)
- CO₂-enriched incubator (for fastidious organisms like *H. influenzae*)[2][3]
- Calipers or a ruler for measuring zone diameters
- Sterile forceps or disk dispenser

Procedure

1. Inoculum Preparation

- a. Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.[2]

- b. Transfer the colonies into a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.[2]
- c. Vortex the suspension to ensure it is smooth and homogenous.[2]
- d. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[2]
[5] This can be done visually by comparing the tubes against a white background with contrasting black lines or by using a photometric device.[5] An inoculum that is too heavy or too light can lead to erroneous results.[4]

2. Plate Inoculation

- a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[2][5]
- b. Remove excess fluid by rotating and pressing the swab firmly against the inside wall of the tube above the liquid level.[2]
- c. Inoculate the entire surface of a Mueller-Hinton agar plate (or HTM for H. influenzae) by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth.[2]
- d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

3. Application of **Cefaclor** Disk

- a. Using sterile forceps or a disk dispenser, aseptically place a **Cefaclor** (30 µg) disk onto the surface of the inoculated agar plate.[2]
- b. Gently press the disk down to ensure complete and firm contact with the agar.[2] Do not move the disk once it has been placed.[2]
- c. If testing multiple antibiotics on one plate, ensure disks are spaced at least 24 mm apart from center to center to prevent the overlap of inhibition zones.[2][3]

4. Incubation

- a. Invert the plates and place them in an incubator at $35 \pm 2^{\circ}\text{C}$ within 15 minutes of disk application.[2][3]

- b. For most organisms, incubate for 16-20 hours in ambient air.[\[2\]](#)
- c. For H. influenzae, incubate in a CO₂-enriched atmosphere (5% CO₂) for 16-20 hours.[\[2\]](#)[\[3\]](#)

5. Reading and Interpreting Results

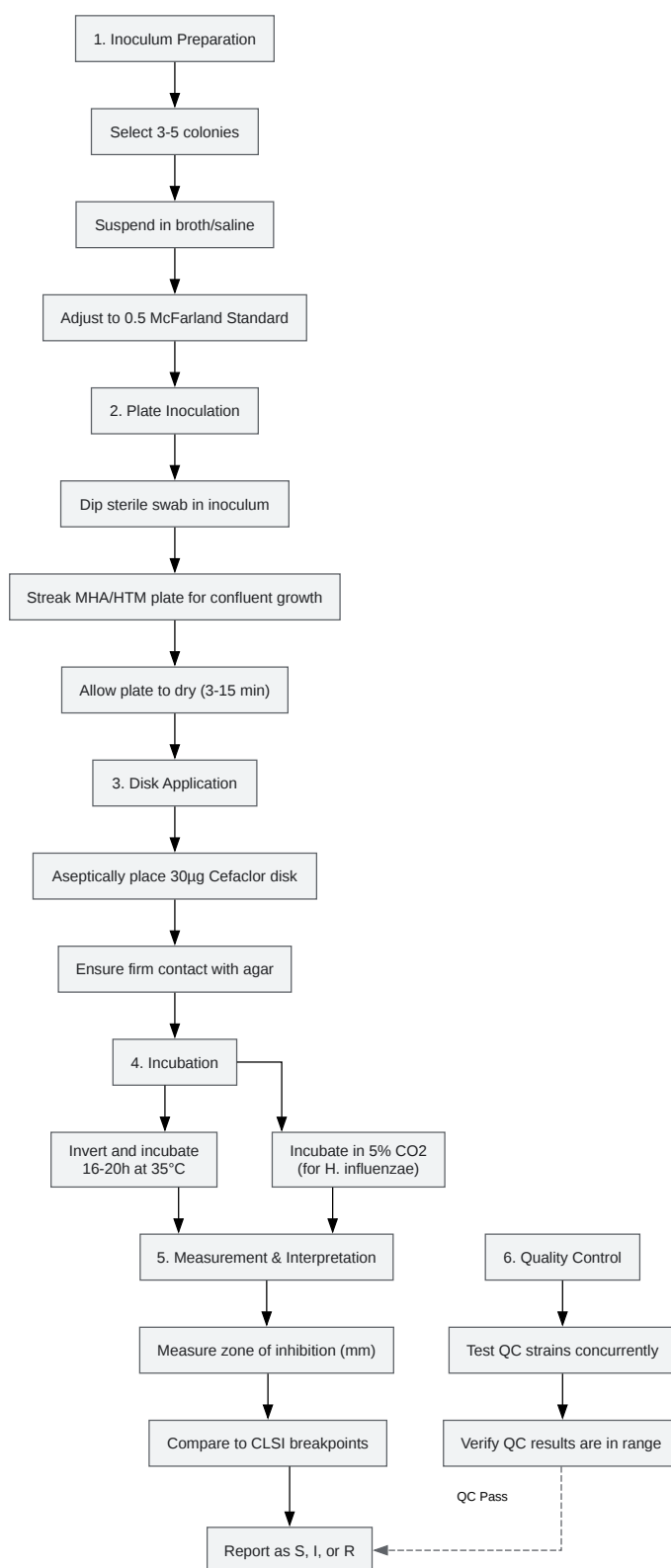
- a. After the incubation period, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using calipers or a ruler.[\[2\]](#)
- b. View the back of the plate against a dark, non-reflective background, illuminated with reflected light, to ensure accurate measurement.[\[2\]](#)
- c. Compare the measured zone diameter to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant to **Cefaclor**.

6. Quality Control

- a. Concurrently with each batch of tests, perform the full procedure using the appropriate QC strains (see Table 2).[\[2\]](#)
- b. The zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI guidelines.[\[2\]](#)
- c. If QC results are out of range, patient or experimental results should not be reported, and the entire testing process must be investigated for potential errors.[\[2\]](#)

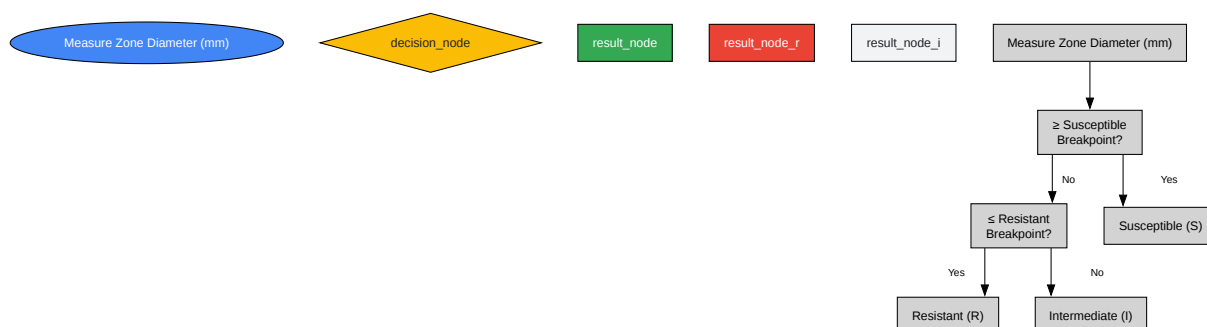
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for **Cefaclor** disk diffusion susceptibility testing.



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Caption: Experimental workflow for **Cefaclor** disk diffusion testing.



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Caption: Logical flow for interpreting susceptibility test results.

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